

Synthesis of Roquefortine E and its Derivatives: Application Notes and Protocols

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Compound of Interest

Compound Name: *Roquefortine E*

Cat. No.: *B1233467*

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This document provides detailed application notes and protocols for the chemical synthesis of **Roquefortine E** and its derivatives. It includes summaries of quantitative data, detailed experimental methodologies, and visualizations of the synthetic pathways.

Introduction

Roquefortine E is a diketopiperazine natural product that incorporates structural features from both the roquefortine and phenylahistin families of compounds. While its biological activity has been described as weak, its complex structure and relationship to the potent antitumor agent phenylahistin make its synthesis and the generation of its derivatives a significant area of interest for structure-activity relationship (SAR) studies in drug discovery. This document outlines the total synthesis of isoroquefortine E, a stereoisomer of **Roquefortine E**, and provides context through the biological activities of related compounds.

Data Presentation

Table 1: Cytotoxicity of Roquefortine C and Related Alkaloids

Compound	Cell Line	IC50 (μM)	Reference
Roquefortine C	Caco-2	>100 (IC20 = 100)	[1]
(-)-Phenylahistin	A431	0.18	[2][3]
A549	0.33	[2][3]	
HeLa	0.21	[2][3]	
K562	0.23	[2][3]	
MCF7	0.25	[2][3]	
WiDr	0.28	[2][3]	
P388	0.33	[2][3]	
TE-671	3.7	[2][3]	
(+)-Phenylahistin	P388	33-100 fold less potent than (-)-phenylahistin	[2][3]
Meleagrins	MCF-7	4.94	[4]
HCT-116	5.7	[4]	
HepG2	1.82	[4]	
Oxalins	HepG2	4.27	[4]

Note: Specific IC50 values for **Roquefortine E** are not readily available in the reviewed literature. It has been reported to possess weak cytotoxic activity.

Experimental Protocols

The total synthesis of isoroquefortine E is achieved through a convergent approach, involving the preparation of a key aldehyde and a phosphonate fragment, followed by a Horner-Wadsworth-Emmons reaction and subsequent cyclization.

Synthesis of Key Intermediates

Protocol 1: Synthesis of Aldehyde (9)

This protocol is adapted from the supplementary information of Shangguan, N., & Joullié, M. M. (2009). Total synthesis of isoroquefortine **E** and phenylahistin. *Tetrahedron Letters*, 50(49), 6755–6757.

- Preparation of TBS-protected methyl ester (5): To a solution of (-)-serine (4) in methanol, add trimethylsilyl chloride and stir at room temperature. After completion, concentrate the reaction mixture and protect the resulting amino alcohol with tert-butyldimethylsilyl chloride (TBSCl) and imidazole in dichloromethane (DCM).
- Prenylation: Following Baran's protocol, perform a controlled addition of prenyl magnesium chloride to the protected methyl ester (6) to yield the corresponding alcohol.
- Thiourea formation (7): React the alcohol with thiophosgene and subsequently with a primary amine to form the thiourea derivative.
- Oxidation-elimination and deprotection to form imidazole (8): Treat the thiourea (7) with an oxidizing agent, such as mercury(II) oxide, to induce cyclization and elimination, followed by removal of the TBS protecting group with a fluoride source (e.g., TBAF) to afford the imidazole alcohol (8).
- Oxidation to Aldehyde (9): Oxidize the alcohol (8) using manganese dioxide (MnO₂) in a suitable solvent like DCM to obtain the target aldehyde (9).

Protocol 2: Synthesis of Phosphonate (21)

This protocol is based on established methods for the synthesis of phosphonate reagents for Horner-Wadsworth-Emmons reactions.

- Preparation of the corresponding α -amino phosphonate: This can be achieved through various methods, such as the Arbuzov reaction of an α -halo-N-protected glycine derivative with a trialkyl phosphite.
- Introduction of the cyclized isoprenylated tryptophan moiety: Couple the α -amino phosphonate with a suitably protected and activated cyclized isoprenylated tryptophan derivative.

Total Synthesis of Isoroquefortine E (23)

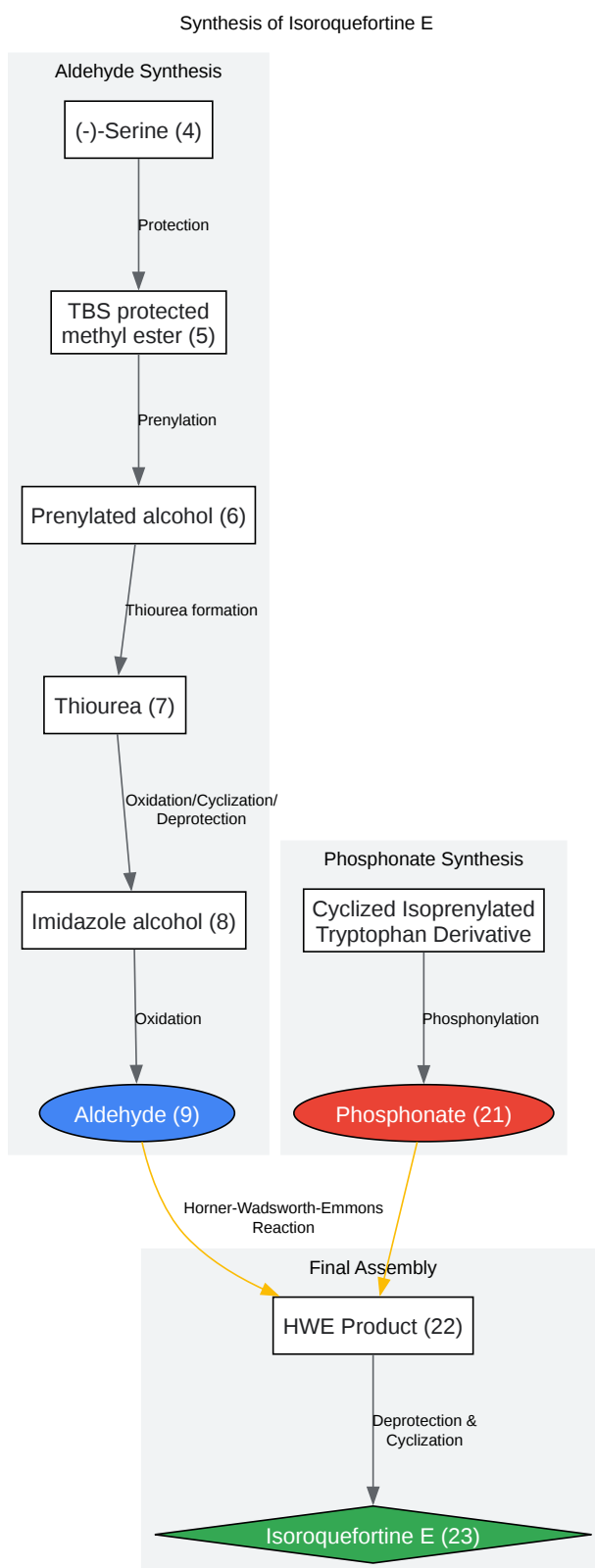
Protocol 3: Horner-Wadsworth-Emmons Reaction and Cyclization

This protocol is adapted from Shangguan, N., & Joullié, M. M. (2009).

- **Horner-Wadsworth-Emmons Reaction:** To a solution of phosphonate (21) in an anhydrous aprotic solvent (e.g., THF) at low temperature (-78 °C), add a strong base (e.g., n-BuLi). After stirring for a short period, add a solution of aldehyde (9) in the same solvent. Allow the reaction to warm to room temperature and stir until completion.
- **Deprotection and Cyclization:** Treat the product from the previous step (22) with trimethylsilyl iodide (TMSI) and triethylamine. This step facilitates the removal of protecting groups and subsequent intramolecular cyclization to yield **isoroquefortine E (23)**.
- **Purification:** Purify the final product using standard chromatographic techniques (e.g., column chromatography on silica gel).

Visualizations

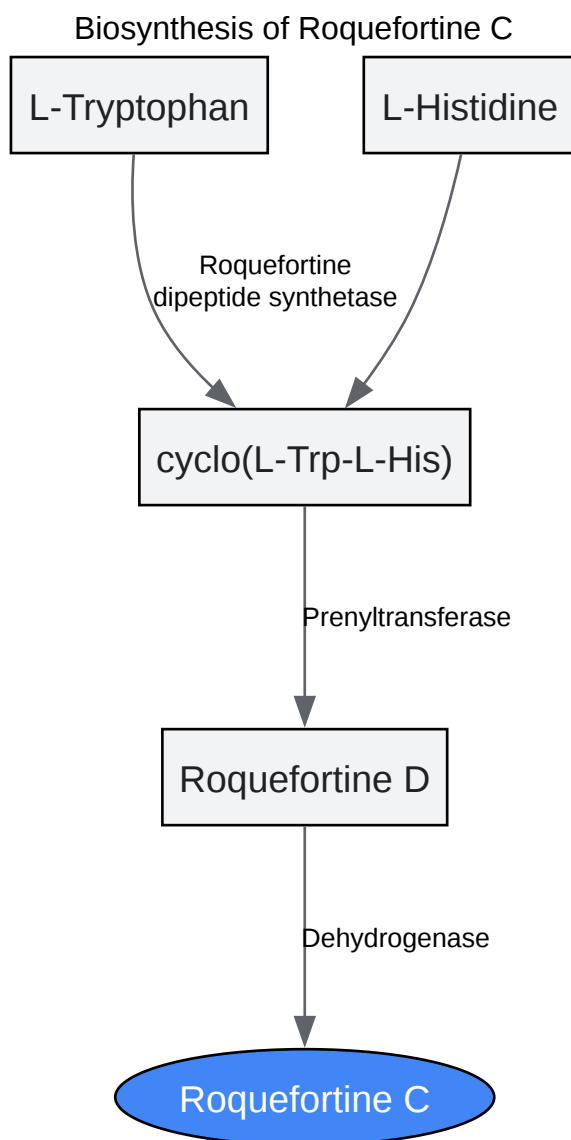
Synthetic Workflow for Isoroquefortine E



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Caption: Synthetic scheme for the total synthesis of isoroquefortine E.

Biosynthetic Pathway of Roquefortine C



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Caption: Simplified biosynthetic pathway of Roquefortine C in *Penicillium* species.

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- To cite this document: BenchChem. [Synthesis of Roquefortine E and its Derivatives: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1233467#synthesis-of-roquefortine-e-and-its-derivatives]

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